![molecular formula C5H5N3O3 B095259 1-Methyl-5-nitropyrimidin-2(1H)-one CAS No. 17758-39-3](/img/structure/B95259.png)
1-Methyl-5-nitropyrimidin-2(1H)-one
Overview
Description
1-Methyl-5-nitropyrimidin-2(1H)-one, also known as MNPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPO is a yellow crystalline powder with a molecular weight of 167.12 g/mol and a melting point of 135-137°C.
Scientific Research Applications
Synthesis of Functionalized Nitroenamines and Azaheterocycles : 1-Methyl-5-nitropyrimidin-2(1H)-one is used in synthesizing diimines of nitromalonaldehyde, which behave as synthetic equivalents of unstable nitromalonaldehyde. These compounds are utilized in producing azaheterocycles upon treatment with hydrazines or diamines (Nishiwaki, Tohda, & Ariga, 1996).
Ring Transformations to Produce Pyridones and Pyrimidines : This compound reacts with carbonyl compounds to produce 4-pyridones, disubstituted pyrimidines, and functionalized 4-aminopyridines, offering a synthetic pathway equivalent to activated diformylamine (Nishiwaki et al., 2003).
Mechanism of Free Radical Formation in Nitromethyl Pyrimidines : Studies reveal that 1-Methyl-5-nitropyrimidin-2(1H)-one forms iminoxy radicals when exposed to ionizing radiation, contributing to the understanding of radical formation mechanisms in nitropyrimidines (Lorenz & Benson, 1975).
Precursor for Functionalized Nitroenamines : It effectively reacts with primary amines to afford nitroenamines with a carbamoyl group, demonstrating its versatility as a precursor in organic synthesis (Nishiwaki, Mizukawa, Terai, Tohda, & Ariga, 2000).
Synthesis of Antibacterial and Antioxidant Agents : Derivatives of 1-Methyl-5-nitropyrimidin-2(1H)-one have been synthesized with significant antibacterial and antioxidant activities, marking its importance in pharmaceutical applications (Sura, Peddiahgari, Bhoomireddy, & Vadde, 2013).
Efficient Solid-Phase Synthesis of Olomoucine : A derivative, 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, has been used as a building block in the synthesis of olomoucine, highlighting its utility in streamlined synthesis processes (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).
properties
IUPAC Name |
1-methyl-5-nitropyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-3-4(8(10)11)2-6-5(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYADSVHQTVFLDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NC1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326475 | |
Record name | 1-Methyl-5-nitropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitropyrimidin-2(1H)-one | |
CAS RN |
17758-39-3 | |
Record name | NSC528728 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-5-nitropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 1-methyl-5-nitropyrimidin-2(1H)-one highlighted in the research?
A1: The research demonstrates that 1-methyl-5-nitropyrimidin-2(1H)-one serves as a valuable synthetic precursor for functionalized nitroalkenes. [] Specifically, it undergoes aminolysis reactions to produce diimines of nitromalonaldehyde. These diimines can be selectively hydrolyzed to yield nitroenamines containing a formyl group. [] These nitroenamines are useful building blocks for synthesizing various azaheterocycles by reacting with hydrazines or diamines. []
Q2: What is significant about the nitroenamines derived from 1-methyl-5-nitropyrimidin-2(1H)-one?
A2: The nitroenamines derived from 1-methyl-5-nitropyrimidin-2(1H)-one are significant because they act as synthetic equivalents of the unstable nitromalonaldehyde. [] This allows chemists to utilize the reactivity of nitromalonaldehyde in chemical synthesis without needing to isolate or handle this unstable compound directly.
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